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Compound of Interest

tert-Butyl 2-(hydroxymethyl)-1-
Compound Name:
indolinecarboxylate

Cat. No. B068817

For researchers and professionals in drug development and organic synthesis, a thorough
understanding of the structural characteristics of key intermediates is paramount. This guide
provides a comparative analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR)
spectroscopic data for tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate and several
structurally related analogs. The compiled data, presented in clear tabular format, serves as a
valuable resource for compound identification and characterization.

NMR Data Comparison

The following tables summarize the key 1H and 13C NMR chemical shifts for tert-Butyl 2-
(hydroxymethyl)-1-indolinecarboxylate and a selection of similar compounds. These
analogs share the core bicyclic indoline structure with variations in the substituent at the 2-
position, providing a basis for understanding structure-spectra correlations.

Table 1: 1H NMR Data Comparison (500 MHz, CDCI3)
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Data sourced from a supplementary information document provided by Princeton University.[1]
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Table 2: 13C NMR Data Comparison (126 MHz, CDCI3)
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Data sourced from a supplementary information document provided by Princeton University.[1]

Experimental Protocols

The following is a generalized experimental protocol for acquiring 1H and 13C NMR spectra,
based on standard laboratory practices.

NMR Spectroscopy

o Sample Preparation: A sample of 5-10 mg of the analyte is dissolved in approximately 0.6-
0.7 mL of a deuterated solvent, typically chloroform-d (CDCI3). The solution is then
transferred to a 5 mm NMR tube.

o Data Acquisition:

o 1H NMR: Spectra are recorded on a 500 MHz spectrometer. Chemical shifts are reported
in parts per million (ppm) relative to the residual solvent peak (CHCI3 at 7.26 ppm).

o 13C NMR: Spectra are recorded on the same spectrometer at a frequency of 126 MHz.
Chemical shifts are reported in ppm relative to the solvent peak (CDCI3 at 77.16 ppm).

Workflow for NMR Analysis

The following diagram illustrates a typical workflow for the acquisition and analysis of NMR
data for chemical compound characterization.
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Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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